molecular formula C20H19N3O2S B11081730 N-(3-acetylphenyl)-3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

N-(3-acetylphenyl)-3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11081730
M. Wt: 365.5 g/mol
InChI Key: COOBNJAEUNNGJF-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves a multi-step process. One common method includes the reaction of quinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-aminoacetophenone to yield the desired product . The reaction conditions often involve the use of organic solvents such as ethanol and catalysts like potassium hydroxide under ultrasonic irradiation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(3-acetylphenyl)-3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide stands out due to its specific structure, which allows it to selectively inhibit PKC isoforms. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C20H19N3O2S/c1-11(24)12-6-4-7-14(9-12)22-19(25)18-17(21)15-10-13-5-2-3-8-16(13)23-20(15)26-18/h4,6-7,9-10H,2-3,5,8,21H2,1H3,(H,22,25)

InChI Key

COOBNJAEUNNGJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N

Origin of Product

United States

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